molecular formula C17H14N2O2S B609859 Pcna-I1

Pcna-I1

Cat. No.: B609859
M. Wt: 310.4 g/mol
InChI Key: NZWTWRNHYZNWNW-VCHYOVAHSA-N
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Description

Proliferating cell nuclear antigen inhibitor 1 (PCNA-I1) is a small molecule inhibitor that targets the proliferating cell nuclear antigen (PCNA). PCNA is a crucial protein involved in DNA replication and repair, making it an attractive target for cancer therapy. This compound binds directly to PCNA, stabilizing its trimer structure and reducing chromatin-associated PCNA, which selectively inhibits tumor cell growth and induces apoptosis .

Mechanism of Action

Target of Action

Pcna-I1 primarily targets the Proliferating Cell Nuclear Antigen (PCNA), a protein that plays a crucial role in DNA replication and repair . PCNA forms a homotrimeric ring that encircles replicating DNA and is bound by DNA polymerases to add processivity to cellular DNA synthesis . In addition, PCNA acts as a scaffold to recruit DNA repair and chromatin remodeling proteins to replicating DNA via its interdomain connecting loop (IDCL) .

Mode of Action

This compound interacts with PCNA by binding at the interface between PCNA monomers . This binding stabilizes the homotrimer structure of PCNA and may interfere with protein-protein interactions . Each PCNA monomer interacts with its neighbor by a β-sheet extension, mediated by a β-dimer interface that comprises an extensive hydrogen-bonding network, hydrophobic contacts, and a salt bridge .

Biochemical Pathways

This compound affects several biochemical pathways related to DNA replication and repair. By stabilizing the PCNA trimer structure, this compound reduces the association of PCNA with chromatin . This action inhibits DNA replication and repair processes that rely on PCNA’s role as a sliding clamp during DNA synthesis, a polymerase switch factor, and a recruitment factor . The compound also affects the recruitment of key viral and cellular factors to viral DNA, inhibiting viral DNA synthesis and coupled processes .

Pharmacokinetics

The compound has been shown to inhibit cell growth in a dose-dependent manner , suggesting that it is absorbed and distributed within cells to exert its effects

Result of Action

This compound has been shown to induce DNA damage and apoptosis in cells . It also enhances the DNA damage and apoptosis triggered by DNA damaging agents . Furthermore, this compound treatment results in reduced DNA replication, late gene expression, and virus production .

Action Environment

It is known that various endogenous and environmental mutagenic factors can influence the function of pcna and thus potentially affect the action of this compound . These factors include reactive free radicals such as the hydroxyl radical, nitric oxide, and superoxide anion, as well as environmental factors like ultraviolet B radiation, ionizing radiation, and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCNA-I1 involves several steps, including the formation of hydrazonomethyl-hydroxy scaffolds. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PCNA-I1 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are various analogs of this compound, each with different functional groups that enhance their binding affinity and selectivity towards PCNA .

Comparison with Similar Compounds

PCNA-I1 is part of a class of compounds known as PCNA inhibitors. Similar compounds include:

Uniqueness of this compound

This compound is unique in its ability to bind directly to the interface between PCNA monomers, stabilizing the homotrimer structure and reducing chromatin-associated PCNA. This unique binding mode allows this compound to selectively inhibit tumor cell growth and induce apoptosis, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWTWRNHYZNWNW-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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